Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
CAS No.: 1403387-05-2
Cat. No.: VC2886659
Molecular Formula: C9H8BrClO4S
Molecular Weight: 327.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403387-05-2 |
|---|---|
| Molecular Formula | C9H8BrClO4S |
| Molecular Weight | 327.58 g/mol |
| IUPAC Name | methyl 2-(5-bromo-2-chlorosulfonylphenyl)acetate |
| Standard InChI | InChI=1S/C9H8BrClO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3 |
| Standard InChI Key | AKAHSAYSSDOQBJ-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl |
| Canonical SMILES | COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl |
Introduction
Chemical Identity and Physical Properties
Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is a complex organic molecule characterized by several functional groups attached to a central aromatic ring. The compound contains a bromo-substituted phenyl ring with a chlorosulfonyl group and an acetate ester, creating a structure with diverse reactivity profiles. The presence of these functional groups contributes to its utility in organic synthesis pathways.
Physical and Chemical Characteristics
The compound exists as a yellowish oily substance at room temperature with distinct chemical and physical properties. Its molecular structure combines electron-withdrawing groups with potential reactive sites, making it suitable for various chemical transformations.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1403387-05-2 |
| Molecular Formula | C9H8BrClO4S |
| Molecular Weight | 327.58 g/mol |
| IUPAC Name | methyl 2-(5-bromo-2-chlorosulfonylphenyl)acetate |
| Physical State | Yellowish oily substance |
| InChI | InChI=1S/C9H8BrClO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3 |
| InChIKey | AKAHSAYSSDOQBJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl |
The compound's molecular structure features multiple reactive functional groups, including the chlorosulfonyl moiety (-SO2Cl), which serves as an active site for nucleophilic substitution reactions. The bromine substitution at the 5-position of the phenyl ring provides opportunities for various coupling reactions, while the methyl acetate group offers additional synthetic versatility.
Spectroscopic Characteristics
While specific spectroscopic data is limited in the available literature, the compound's structural features would produce distinctive patterns in analytical techniques such as NMR, IR, and mass spectrometry. The aromatic region in 1H NMR would show characteristic patterns for the trisubstituted benzene ring, while the acetate methylene group would appear as a distinctive singlet signal.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate typically involves a multi-step process beginning with appropriate starting materials. According to available data, this compound can be synthesized through chlorosulfonylation of a bromophenyl ring followed by esterification reactions. The precise synthetic route depends on the availability of precursors and the desired purity of the final product.
| Parameter | Optimal Range | Preferred Value |
|---|---|---|
| Lewis Acid:Substrate Molar Ratio | 0.02-0.08:1 | 0.04-0.06:1 |
| Methyl Acetate Volume Ratio | 2-10× substrate | 6-8× substrate |
| Reaction Time | 2-16 hours | 4-8 hours |
| Product Purity (HPLC) | >99% | - |
| Typical Yield | >90% | - |
While these parameters are for a related compound, they provide valuable insights into potential reaction conditions that might be adapted for methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate synthesis with appropriate modifications .
Chemical Reactivity and Transformations
Reactivity Profile
The chemical reactivity of methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is largely determined by its functional groups. The chlorosulfonyl group (-SO2Cl) exhibits high reactivity toward nucleophiles, making it valuable for derivatization reactions. This reactive site allows for the creation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives through appropriate nucleophilic substitution reactions.
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These hazard classifications highlight the importance of employing appropriate safety measures when handling this compound .
Current Research Landscape and Future Directions
Research Gaps
Despite its potential utility, research specifically focused on methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate appears limited in the current scientific literature. This creates several research opportunities:
-
Development of optimized, scalable synthesis routes
-
Exploration of novel transformation pathways
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Investigation of potential biological activities
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Application in material science and polymer chemistry
These research gaps represent opportunities for expanding our understanding of this compound's chemistry and applications.
Future Research Directions
Future research could explore several promising directions:
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Investigating green chemistry approaches to synthesize this compound with reduced environmental impact
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Exploring its potential as a building block for pharmaceutical compounds
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Developing novel sulfonamide derivatives with targeted biological activities
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Examining its utility in creating functionalized materials with specialized properties
These research directions could significantly expand our understanding of this compound's applications and enhance its value in chemical research.
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